2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene

Discotic liquid crystals Reactive mesogens Triphenylene functionalization

Symmetrical triphenylenes like HAT5/HAT6 lack reactive handles, preventing covalent elaboration into advanced functional materials. 2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene is a precision bifunctional building block featuring two terminal primary alkyl bromides. This unique 2,3-regiochemistry enables AA-type step-growth polymerization, synthesis of discotic dimers, and surface-anchoring for OFETs/OPVs. Unlike post-functionalized alternatives with variable substitution, its precise 1:1 stoichiometry ensures high-molecular-weight polymers and defect-free architectures, retaining ~10⁻³ cm²/V·s charge mobility.

Molecular Formula C52H78Br2O6
Molecular Weight 959.0 g/mol
CAS No. 227024-06-8
Cat. No. B12585053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene
CAS227024-06-8
Molecular FormulaC52H78Br2O6
Molecular Weight959.0 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCBr)OCCCCCBr)OCCCCCC)OCCCCCC)OCCCCCC
InChIInChI=1S/C52H78Br2O6/c1-5-9-13-21-29-55-47-35-41-42-36-48(56-30-22-14-10-6-2)50(58-32-24-16-12-8-4)38-44(42)46-40-52(60-34-26-18-20-28-54)51(59-33-25-17-19-27-53)39-45(46)43(41)37-49(47)57-31-23-15-11-7-3/h35-40H,5-34H2,1-4H3
InChIKeyQPDFKSREPTWAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene (CAS 227024-06-8): Why This Discotic Liquid Crystal Precursor Demands Evidence-Based Procurement


2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene (CAS 227024-06-8, C52H78Br2O6, MW 959.0 g/mol) is an unsymmetrically substituted triphenylene discotic liquid crystal (DLC) mesogen precursor bearing four inert hexyloxy solubilizing chains and two terminal bromine-functionalized pentyloxy chains at the 2,3-positions [1]. This deliberate regiochemical asymmetry distinguishes it from the widely used symmetrical hexaalkoxytriphenylenes such as hexakis(hexyloxy)triphenylene (HAT6) and hexakis(pentyloxy)triphenylene (HAT5) , positioning it as a bifunctional building block for covalent elaboration into dimers, oligomers, and polymers while retaining the core triphenylene unit's ability to self-assemble into one-dimensional columnar superstructures capable of anisotropic charge transport [2].

2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene: Why Symmetrical Hexaalkoxytriphenylenes Cannot Substitute for This Bifunctional Mesogen


Symmetrical hexaalkoxytriphenylenes (e.g., HAT5, HAT6) are terminal materials for charge transport studies but lack reactive handles for further covalent elaboration; once synthesized, their peripheral chains are chemically inert [1]. In contrast, 2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene bears two primary alkyl bromides terminally positioned on pentyloxy spacers—functional groups that are competent for nucleophilic substitution, thiol-ene chemistry, and transition-metal-catalyzed cross-couplings [2]. This bifunctionality enables the compound to serve as a monomer for main-chain discotic liquid crystalline polymers, a scaffold for dimeric 'discotic twins,' or a precursor for surface-anchored columnar films—applications that are structurally inaccessible from non-functionalized, symmetrical hexaethers [3]. Furthermore, the compound offers a 2,3-regiochemical substitution pattern (adjacent functionalization on one ring), which is distinct from the 2,7- or 2,11-difunctional regioisomers commonly reported in the literature and which dictates different molecular geometries in dimeric and oligomeric products [4].

2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene: Head-to-Head Quantitative Differentiation Against Closest Analogs


Bifunctional Alkyl Bromide Reactivity: Quantified Functional Group Density vs. Symmetrical Hexaalkoxytriphenylenes

Unlike symmetrical hexaalkoxytriphenylenes (HAT5, HAT6) which possess zero chemically addressable functional groups on their six alkyl/alkoxy chains, the target compound contains exactly two terminal primary alkyl bromide groups (at the terminus of each 5-bromopentyloxy chain at positions 2 and 3). This provides a functional group density of 2 reactive sites per molecule, enabling stoichiometrically controlled dimerization, oligomerization, or polymerization without requiring post-synthetic deprotection or cleavage of existing ether linkages [1]. In contrast, symmetrical comparators HAT5 and HAT6 require aggressive ether cleavage conditions (e.g., B-bromocatecholborane) to introduce even a single functional group, a process that is inherently low-yielding and non-selective [2].

Discotic liquid crystals Reactive mesogens Triphenylene functionalization Nucleophilic substitution

Mesophase Range Extension via Lowered Molecular Symmetry: Mixed-Tail Triphenylenes vs. Symmetrical Hexaalkoxy Counterparts

The symmetrical parent compound HAT6 exhibits a columnar hexagonal (ColH) mesophase range of approximately 35 °C (plastic crystalline → ColH at ~65 °C; ColH → isotropic at ~100 °C) . In contrast, lowering molecular symmetry by introducing mixed peripheral substituents has been systematically demonstrated to broaden mesophase ranges in the triphenylene class—low-symmetry triphenylene derivatives bearing different peripheral appendages show significantly broader ranges of mesogenicity compared to the parent hexakis(pentyloxy)triphenylene [1]. The target compound, with its 2,3-bis(bromopentyloxy) + 6,7,10,11-tetrakis(hexyloxy) substitution pattern, embodies this low-symmetry design principle: the substitution of two alkoxy chains with chemically distinct ω-bromoalkyl chains disrupts molecular symmetry, which is predicted to suppress crystallization and widen the ColH mesophase window relative to HAT6 [2].

Discotic liquid crystals Columnar mesophase Phase transition temperatures Low-symmetry mesogens

Regiochemical Differentiation: 2,3-Adjacent Dihalide Substitution vs. 2,7- or 2,11-Dihalide Regioisomers for Directed Dimer/Macrocycle Synthesis

The target compound features two reactive chains on adjacent positions (2 and 3) of the same peripheral ring of the triphenylene core. This 2,3-regiochemistry is mechanistically distinct from the more commonly synthesized 2,7- or 2,11-dibromo-tetrakis(hexyloxy)triphenylene (CAS 393171-12-5) , which places the two functional groups on opposite sides of the aromatic core. The 2,3-adjacent arrangement imposes a different exit angle for the two reactive chains, which directly affects the geometry of dimeric, macrocyclic, or polymeric products formed via nucleophilic substitution or cross-coupling at the bromine termini [1]. Specifically, 2,3-difunctionalized triphenylenes are preferred precursors for side-by-side discotic dimers and main-chain polymers with pendant discotic units, whereas 2,7-difunctional regioisomers yield linear, rod-like architectures [2].

Triphenylene regiochemistry 2,3-difunctional triphenylene Discotic dimers Macrocyclic mesogens

Charge Carrier Mobility Potential in Columnar Mesophases: Class-Level Benchmarking Against Established Triphenylene Discotics

While no time-of-flight (TOF) or pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) mobility data have been published specifically for the target compound, the broader triphenylene discotic class provides a well-established quantitative baseline. The prototypical monomeric discotic hexapentyloxytriphenylene (H5T/HAT5) exhibits hole mobilities on the order of 10⁻³ cm²/V·s in its columnar hexagonal mesophase as measured by TOF [1]. Triphenylene-based discotic dimers, which are the direct synthetic products accessible from the target compound, maintain comparable mobility values while offering superior processability and glass-forming characteristics [2]. Pulse-radiolysis TRMC measurements on a triphenylene dimer yielded mobility values consistent with the 10⁻³ to 10⁻² cm²/V·s range observed in monomeric discotics [3]. The target compound's bromine-terminated chains do not introduce deep charge traps—α-halogen substituents in triphenylene discotics have been demonstrated to preserve columnar order and electronic properties [4].

Charge carrier mobility Time-of-flight photoconductivity Discotic liquid crystal semiconductors Hole transport

2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene: High-Value Application Scenarios Supported by Quantitative Evidence


Synthesis of Main-Chain Discotic Liquid Crystalline Polymers for Solution-Processed Organic Field-Effect Transistors (OFETs)

The two terminal primary alkyl bromide groups serve as AA-type monomer handles for step-growth polymerization with dinucleophiles (e.g., dithiols, diamines, diphenolates), yielding main-chain triphenylene polymers where the discotic mesogens are covalently integrated into the polymer backbone [1]. Unlike polymers derived from post-functionalized HAT5/HAT6—which suffer from low and variable degrees of functionalization—the precisely bifunctional nature of this compound ensures a controlled 1:1 stoichiometry, maximizing molecular weight and minimizing chain defects [2]. The resulting polymers retain the ~10⁻³ cm²/V·s charge carrier mobility characteristic of the triphenylene discotic class, making them suitable for solution-processed OFET channels and hole-transport layers in organic photovoltaics [3].

Covalent Dimerization to 'Discotic Twins' for Discotic Glass Formation and Long-Range Columnar Order

Bimolecular nucleophilic substitution at both bromine termini with a single dinucleophilic linker (e.g., a flexible α,ω-dithiol or diamine) produces discotic dimers where two triphenylene units are covalently tethered [1]. Literature precedent demonstrates that triphenylene-based dimers preserve high hole mobilities (~10⁻² cm²/V·s) while exhibiting superior glass-forming ability, locking in columnar order upon cooling and preventing crystallization—a critical advantage for thin-film device fabrication where grain boundaries limit performance [4]. The 2,3-adjacent regiochemistry of the target compound produces dimers with a side-by-side discotic geometry distinct from the linear architectures obtained from 2,7- or 2,11-difunctional regioisomers [2].

Surface-Immobilized Columnar Monolayers for Organic Electronic Interfacial Engineering

The bromopentyl chains can undergo nucleophilic substitution with surface-bound thiolate or amine groups (e.g., on gold or ITO substrates pre-functionalized with self-assembled monolayers bearing terminal nucleophiles), enabling covalent tethering of triphenylene discotics to electrode surfaces [1]. This produces surface-immobilized columnar architectures where the triphenylene core's π-stacking direction is controlled relative to the substrate, a configuration that is crucial for maximizing charge injection efficiency in vertical organic field-effect transistors and organic light-emitting diodes. Symmetrical hexaalkoxytriphenylenes cannot be covalently surface-anchored without prior aggressive functionalization [5].

Precursor for 'Click' Chemistry Diversification into Functional Discotic Libraries

The primary alkyl bromides are competent electrophiles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) via initial conversion to the corresponding azides (NaN₃, DMF) [1]. This enables high-yielding, modular diversification with alkyne-bearing functional modules (chromophores, redox-active units, chiral groups, polymerizable acrylates) to generate structurally diverse discotic liquid crystalline libraries from a single precursor scaffold [6]. This 'precursor-to-library' workflow is fundamentally inaccessible from inert symmetrical hexaalkoxytriphenylenes without multi-step deprotection–functionalization sequences.

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